molecular formula C24H22N2O2 B2871475 N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 851404-94-9

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2871475
CAS No.: 851404-94-9
M. Wt: 370.452
InChI Key: UFHBOXYZOUISCG-UHFFFAOYSA-N
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Description

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a naphthalene ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an acetophenone derivative under acidic conditions.

    Alkylation: The quinoline core is then alkylated using an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Formation of the Naphthalene Derivative: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling Reaction: The final step involves coupling the alkylated quinoline derivative with the naphthalene derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, such as apoptosis or cell proliferation pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(phenyl)acetamide
  • N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(benzyl)acetamide

Uniqueness

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of both a quinoline core and a naphthalene ring, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-16-9-10-19-14-20(24(28)26-22(19)13-16)11-12-25-23(27)15-18-7-4-6-17-5-2-3-8-21(17)18/h2-10,13-14H,11-12,15H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHBOXYZOUISCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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